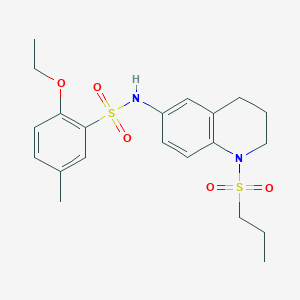
2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H28N2O5S2 and its molecular weight is 452.58. The purity is usually 95%.
BenchChem offers high-quality 2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Synthesis
Research on related sulfonamide compounds highlights the importance of structural analysis and synthesis techniques in understanding their chemical behaviors. For instance, the study by Gelbrich, Haddow, and Griesser (2011) on Gliquidone emphasizes the significance of intramolecular interactions and hydrogen bonds in determining the molecular conformation and assembly of sulfonamide compounds. This insight is crucial for the development of new compounds with desired physical and chemical properties (Gelbrich, Haddow, & Griesser, 2011).
Biological Activities and Applications
The exploration of biological activities is another critical aspect of scientific research on sulfonamide derivatives. For example, the study on the pro-apoptotic effects of new sulfonamide derivatives by Cumaoğlu et al. (2015) illustrates how these compounds can activate specific cellular pathways, such as p38/ERK phosphorylation in cancer cells, suggesting potential applications in cancer therapy (Cumaoğlu et al., 2015).
Chemical Behavior and Interactions
Investigations into the chemical behavior and interactions of sulfonamide derivatives provide insights into their potential applications in various fields, including pharmacology and material science. The study on the synthesis and antimicrobial evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives showcases the antimicrobial potential of sulfonamide compounds, underscoring their relevance in developing new therapeutic agents (Ad, 2019).
Advanced Materials and Sensors
Finally, the development of advanced materials and sensors is a promising area for the application of sulfonamide derivatives. For instance, Mn2+ complexes containing sulfonamide groups with pH-responsive relaxivity present innovative approaches for creating materials with specific responses to environmental changes, offering potential applications in biotechnology and diagnostic imaging (Uzal-Varela et al., 2020).
properties
IUPAC Name |
2-ethoxy-5-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-4-13-29(24,25)23-12-6-7-17-15-18(9-10-19(17)23)22-30(26,27)21-14-16(3)8-11-20(21)28-5-2/h8-11,14-15,22H,4-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOJARNREGRZQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

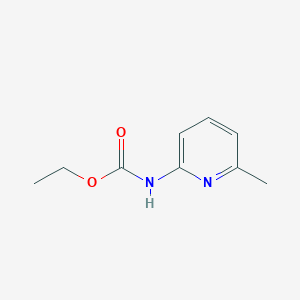
![4-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2458616.png)
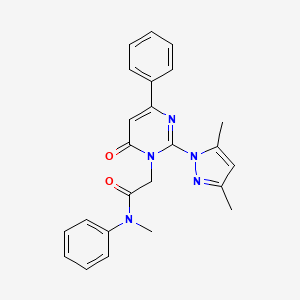
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2458621.png)
![3-allyl-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458622.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2458624.png)
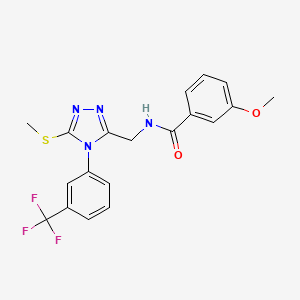
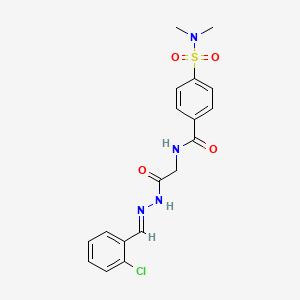
![(2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2458628.png)
![2-(4-fluorophenyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2458630.png)
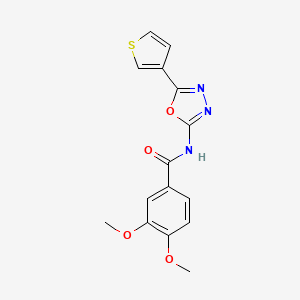
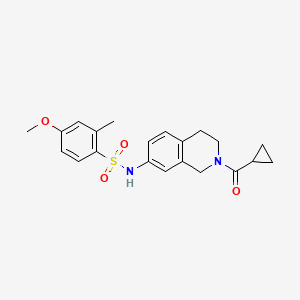
![(1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B2458636.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2458637.png)